![molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9](/img/structure/B6423741.png)
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile
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Overview
Description
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with appropriate nitrile-containing reagents. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with nitriles under basic conditions . The reaction conditions often include the use of catalysts such as palladium complexes and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or as an antimicrobial agent by disrupting bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine: Exhibits antimetabolite properties and is used in pharmaceutical research.
Uniqueness
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUTUSCLVCIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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